molecular formula C17H16N2O6S B6412871 5-Nitro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1261996-89-7

5-Nitro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%

Cat. No. B6412871
CAS RN: 1261996-89-7
M. Wt: 376.4 g/mol
InChI Key: BCGURELVNSCCMS-UHFFFAOYSA-N
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Description

5-Nitro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, also known as NSFBA, is an organic compound with a molecular formula of C14H13NO5S. It is an important intermediate in the synthesis of various pharmaceuticals and has been used in a variety of research applications. NSFBA is a yellow crystalline solid with a melting point of 121-122°C and a boiling point of 395-396°C. It is soluble in common organic solvents such as methanol, ethanol, and acetone.

Scientific Research Applications

5-Nitro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has been used in a variety of scientific research applications. It can be used as a substrate for the enzyme chymotrypsin, which catalyzes the hydrolysis of proteins into smaller peptides. It has also been used in the synthesis of phosphoramidites, which are important intermediates in the synthesis of peptide and oligonucleotide compounds. Additionally, 5-Nitro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has been used in the synthesis of various pharmaceuticals, such as antibiotics and antifungal agents.

Mechanism of Action

5-Nitro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% is a substrate for the enzyme chymotrypsin, which catalyzes the hydrolysis of proteins into smaller peptides. This reaction occurs through a mechanism known as the "S-N2" mechanism, which involves the nucleophilic attack of a sulfonyl group on a nitrogen atom of the substrate. The sulfonyl group is then displaced by a water molecule, resulting in the cleavage of the bond between the nitrogen atom and the substrate.
Biochemical and Physiological Effects
5-Nitro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has been used in a variety of biochemical and physiological studies. It has been used to study the effects of different compounds on enzyme activity, as well as to study the effects of different compounds on the activity of other proteins. Additionally, it has been used to study the effects of different compounds on cell growth and differentiation.

Advantages and Limitations for Lab Experiments

5-Nitro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has several advantages and limitations when used in laboratory experiments. One advantage is that it is readily available and can be synthesized in high yields with good purity. Additionally, it is relatively stable and can be stored for extended periods of time. However, 5-Nitro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% is also sensitive to light and air, so it should be stored in a dark, airtight container.

Future Directions

5-Nitro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has a variety of potential applications in the fields of pharmaceuticals, biochemistry, and physiology. In the future, it could be used to study the effects of different compounds on enzyme activity, as well as to study the effects of different compounds on cell growth and differentiation. Additionally, it could be used in the synthesis of peptide and oligonucleotide compounds, as well as in the synthesis of various pharmaceuticals. Finally, 5-Nitro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% could be used to study the effects of different compounds on the activity of other proteins, such as those involved in signal transduction pathways.

Synthesis Methods

5-Nitro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% can be synthesized in two steps. The first step involves the reaction of 5-nitro-2-hydroxybenzoic acid with 3-(pyrrolidinylsulfonyl)phenyl isothiocyanate in the presence of a base such as sodium hydroxide or potassium carbonate. The second step involves the removal of the isothiocyanate group by hydrolysis with an acid such as hydrochloric acid. This method yields 5-Nitro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% in high yields with good purity.

properties

IUPAC Name

3-nitro-5-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6S/c20-17(21)14-8-13(9-15(10-14)19(22)23)12-4-3-5-16(11-12)26(24,25)18-6-1-2-7-18/h3-5,8-11H,1-2,6-7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGURELVNSCCMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692335
Record name 5-Nitro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid

CAS RN

1261996-89-7
Record name [1,1′-Biphenyl]-3-carboxylic acid, 5-nitro-3′-(1-pyrrolidinylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261996-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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